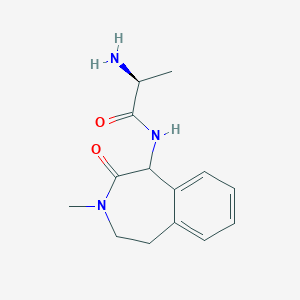
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a benzyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the pyrazole ring: The reaction between hydrazine and an appropriate 1,3-diketone (such as acetylacetone) under acidic or basic conditions to form the pyrazole ring.
N-alkylation:
Substitution reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-benzyl-1H-pyrazol-4-amine: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.
3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the benzyl group, affecting its binding affinity and biological activity.
N-benzyl-3-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, leading to variations in its chemical behavior and applications.
Uniqueness
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, methyl, and isopropyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
N-benzyl-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3/c1-11(2)17-10-14(12(3)16-17)15-9-13-7-5-4-6-8-13/h4-8,10-11,15H,9H2,1-3H3 |
InChIキー |
FRLINSMIVXPBEY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730714.png)
![3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730723.png)

![2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730742.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730749.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730764.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11730765.png)

![propyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730775.png)

![Carbamic acid, N-[2-methyl-4-[(methylamino)carbonyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B11730778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730783.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11730798.png)
